N-(4-acetylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
CAS No.: 332358-22-2
Cat. No.: VC21399231
Molecular Formula: C17H14N4O3S
Molecular Weight: 354.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332358-22-2 |
|---|---|
| Molecular Formula | C17H14N4O3S |
| Molecular Weight | 354.4g/mol |
| IUPAC Name | N-(4-acetylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C17H14N4O3S/c1-11(22)12-4-6-14(7-5-12)19-15(23)10-25-17-21-20-16(24-17)13-3-2-8-18-9-13/h2-9H,10H2,1H3,(H,19,23) |
| Standard InChI Key | DBHWGJTTZTZWQU-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Introduction
Synthesis Steps:
-
Preparation of Oxadiazole Derivative: Synthesize the 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-thiol by condensing pyridine-3-carboxylic acid hydrazide with a suitable reagent.
-
Acetamide Formation: React the oxadiazole derivative with N-(4-acetylphenyl)chloroacetamide in a solvent like acetone, using a base such as potassium carbonate as a catalyst.
Biological Activities
Compounds containing oxadiazole and pyridine rings often exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of an acetamide group can further enhance these activities by providing additional sites for interaction with biological targets.
Potential Biological Targets:
-
Antimicrobial Agents: Oxadiazoles have been shown to inhibit bacterial growth.
-
Anticancer Agents: Pyridine derivatives are known for their potential anticancer effects.
-
Antiviral Agents: Some oxadiazole compounds exhibit antiviral activity.
Data Tables and Research Findings
Given the lack of specific data on N-(4-acetylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide, we can look at similar compounds for insights into their biological activities.
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Oxadiazole Derivatives | Antimicrobial, Antiviral | |
| Pyridine Derivatives | Anticancer, Antiviral | |
| Acetamide Compounds | Anti-inflammatory |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume